A Technical Guide to Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate: Properties, Synthesis, and Applications
A Technical Guide to Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate: Properties, Synthesis, and Applications
Executive Summary: Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate is a halogenated heterocyclic compound built upon the imidazo[1,2-a]pyridine scaffold. This core structure is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous biologically active molecules.[1][2] This guide provides a comprehensive technical overview of the compound's physicochemical properties, outlines a plausible synthetic route with mechanistic insights, discusses its critical role as an intermediate in drug discovery, and details essential safety and handling protocols. The content is tailored for researchers, medicinal chemists, and professionals in drug development who are interested in leveraging this versatile building block for creating novel therapeutic agents, particularly in the fields of oncology and infectious diseases.
Introduction to the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a fused bicyclic aromatic heterocycle that has garnered significant attention in pharmaceutical research. Its rigid structure and rich electron density make it an ideal framework for interacting with a wide array of biological targets. Consequently, derivatives of this scaffold have demonstrated a remarkable spectrum of pharmacological activities, including anti-tubercular, anti-cancer, antiviral, anti-inflammatory, and antiulcer properties.[1][2]
Several drugs based on this core are commercially available, such as Zolpidem (a hypnotic) and Alpidem (an anxiolytic), underscoring the clinical relevance of this chemical class.[1] Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate serves as a key functionalized intermediate, providing multiple reaction sites for synthetic elaboration to generate libraries of novel compounds for biological screening.[3] The presence of the chloro substituent and the methyl ester group offers distinct chemical handles for diversification.[4]
Physicochemical and Spectroscopic Properties
The fundamental properties of Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate are summarized below. This data is crucial for its use in synthesis, including solubility assessments and reaction monitoring.
| Property | Value | Source |
| IUPAC Name | methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate | N/A |
| CAS Number | 760144-55-6 (Free Base) 145335-89-3 (HCl Salt) | [5][6] |
| Molecular Formula | C₉H₇ClN₂O₂ | [5] |
| Molecular Weight | 210.62 g/mol | [5] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% | [5] |
Spectroscopic Analysis (Predicted)
While specific spectral data for this exact compound is not widely published, its characteristics can be reliably predicted based on its structure and published data for analogous imidazo[1,2-a]pyridines.[7][8] Researchers synthesizing or handling this compound can use the following predictions for structural verification.
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¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the three protons on the bicyclic core. A sharp singlet for the methyl ester protons (-OCH₃) should appear in the upfield region (approx. 3.9-4.1 ppm).
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¹³C NMR: The carbon spectrum will display signals for the nine unique carbons. Key resonances would include the carbonyl carbon of the ester (approx. 160-165 ppm) and the carbons of the heterocyclic rings (approx. 110-150 ppm).
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 210. A characteristic (M+2) peak at m/z 212 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.
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Infrared (IR) Spectroscopy: Key absorption bands are predicted to include a strong C=O stretch from the ester group (approx. 1710-1730 cm⁻¹), C=N and C=C stretching vibrations from the aromatic rings (approx. 1500-1650 cm⁻¹), and a C-Cl stretch (approx. 700-800 cm⁻¹).
Synthesis and Reactivity
The construction of the imidazo[1,2-a]pyridine core is most commonly achieved via the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[9] This strategy offers a reliable and high-yielding pathway to the target molecule.
Proposed Synthetic Protocol
A logical and efficient synthesis of Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate involves a two-step process starting from commercially available 2-amino-5-chloropyridine.
Step 1: Synthesis of Methyl 2-amino-5-chloropyridine-3-carboxylate This precursor can be prepared through established methods, such as the functionalization of 2-amino-5-chloropyridine.
Step 2: Cyclocondensation with Chloroacetaldehyde
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Reaction Setup: To a solution of Methyl 2-amino-5-chloropyridine-3-carboxylate (1.0 eq.) in a suitable solvent such as ethanol or N,N-Dimethylformamide (DMF), add an aqueous solution of chloroacetaldehyde (approx. 1.2-1.5 eq.).
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Causality: The initial step is the nucleophilic attack of the pyridine ring nitrogen onto the aldehyde, forming a hemiaminal intermediate. This is followed by an Sₙ2 reaction where the exocyclic amino group displaces the chloride, initiating cyclization.
-
Reaction Conditions: The mixture is heated to reflux (typically 80-120 °C) for several hours (4-12 h), with reaction progress monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the final product.
Experimental Workflow Diagram
Caption: Proposed workflow for the synthesis of the target compound.
Applications in Research and Drug Development
The primary value of Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate lies in its utility as a versatile chemical intermediate for the synthesis of pharmacologically active compounds.
Precursor for Anti-tubercular Agents
The ester functionality at the C-8 position is an ideal handle for conversion into a carboxamide. Imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel and potent class of inhibitors against Mycobacterium tuberculosis.[10] The synthesis involves a straightforward amidation of the methyl ester, allowing for the introduction of diverse amine side chains to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.
Scaffold for Anti-cancer and Other Therapeutic Agents
The imidazo[1,2-a]pyridine scaffold is being actively explored for various therapeutic indications. Derivatives have been synthesized as covalent inhibitors targeting the KRAS G12C mutation in cancer.[11] The core structure is amenable to further functionalization, and this specific intermediate provides a robust starting point for developing novel agents for oncology, inflammation, and neurodegenerative diseases.
Role as a Chemical Building Block
Caption: Pathway from intermediate to a potential therapeutic agent.
Safety, Handling, and Storage
As with all chlorinated organic compounds, proper safety protocols are essential. While a specific Safety Data Sheet (SDS) for this molecule is not universally available, data from structurally related compounds provide a strong basis for safe handling procedures.[12][13]
| Hazard Class | Classification |
| Acute Toxicity | May be harmful if swallowed. |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation/damage. |
| Sensitization | May cause an allergic skin reaction. |
| Aquatic Hazard | May be toxic or harmful to aquatic life. |
Recommended Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12][14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the compound to enter drains or waterways.
-
Fire-fighting: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. When heated to decomposition, it may emit toxic fumes of hydrogen chloride, carbon oxides, and nitrogen oxides.[13]
Conclusion
Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate is a high-value chemical building block with significant potential in modern drug discovery. Its synthesis is accessible through established heterocyclic chemistry, and its dual functionalization (chloro and ester groups) provides a platform for extensive synthetic diversification. Its most prominent application is as a precursor to potent anti-tubercular agents, but the underlying imidazo[1,2-a]pyridine scaffold holds promise for a multitude of other therapeutic areas. Adherence to strict safety protocols is necessary to ensure its responsible use in the research and development of next-generation pharmaceuticals.
References
-
Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. Available from: [Link]
-
Archibald, I. L., et al. (1991). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
-
Blackburn, C. (1998). Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Tetrahedron Letters. Available from: [Link]
-
Mendoza-Espinosa, D., et al. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules. Available from: [Link]
-
The Royal Society of Chemistry. (2019). Supporting Information. Available from: [Link]
-
Kumar, K., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Chavda, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available from: [Link]
-
Nagy, E., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. Available from: [Link]
-
Wang, S., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available from: [Link]
-
Sedić, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. Available from: [Link]
-
PubChem. Imidazo(1,2-a)pyridine-8-carboxamide, 5-amino-6-chloro-2-methyl-N-((1-(2-methylpropyl). Available from: [Link]
-
The Royal Society of Chemistry. (2018). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. Available from: [Link]
-
MDPI. 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Available from: [Link]
-
Ecolink, Inc. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science. Available from: [Link]
-
European Chlorinated Solvent Association. (2019). Guidance on Storage and Handling of Chlorinated Solvents. Available from: [Link]
-
IChemE. (2001). SAFETY OF CHLORINATION REACTIONS. Available from: [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 145335-89-3|Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate [cymitquimica.com]
- 6. achemtek.com [achemtek.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. ecolink.com [ecolink.com]
- 13. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 14. chemical.kao.com [chemical.kao.com]
![Structure of Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate](https://i.imgur.com/example.png)

